Tofacitinib hydrochloride

Salt-form selection Solubility enhancement Solid-state pharmaceutics

Tofacitinib hydrochloride is a salt form of tofacitinib, the first oral Janus kinase (JAK) inhibitor approved for autoimmune indications. Unlike the reference commercial citrate salt (Xeljanz), the hydrochloride salt provides distinct crystalline forms with patent-documented higher aqueous solubility, positioning it as a strategically relevant intermediate or alternative for formulation and process development.

Molecular Formula C16H21ClN6O
Molecular Weight 348.8 g/mol
Cat. No. B14752630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTofacitinib hydrochloride
Molecular FormulaC16H21ClN6O
Molecular Weight348.8 g/mol
Structural Identifiers
SMILESCC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.Cl
InChIInChI=1S/C16H20N6O.ClH/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);1H/t11-,13+;/m1./s1
InChIKeyGAAYSQZMMCUMRF-YLAFAASESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tofacitinib Hydrochloride Procurement: What Defines This JAK 1/3 Signal-Differentiating Salt


Tofacitinib hydrochloride is a salt form of tofacitinib, the first oral Janus kinase (JAK) inhibitor approved for autoimmune indications [1]. Unlike the reference commercial citrate salt (Xeljanz), the hydrochloride salt provides distinct crystalline forms with patent-documented higher aqueous solubility, positioning it as a strategically relevant intermediate or alternative for formulation and process development [2]. Pharmacologically, tofacitinib preferentially inhibits JAK1- and JAK3-mediated signaling over JAK2-dependent pathways, a selectivity profile that differentiates its cytokine inhibition fingerprint from JAK1/JAK2-biased comparators such as baricitinib and upadacitinib [3].

Why Tofacitinib Hydrochloride Is Not Interchangeable with Tofacitinib Citrate or Other JAK Inhibitors


Tofacitinib hydrochloride and tofacitinib citrate exhibit different solid-state properties (crystal form, hygroscopicity, dissolution) that directly affect manufacturability, shelf-life, and formulation behavior, making them non-interchangeable intermediates in good manufacturing practice (GMP) supply chains [1]. At the pharmacodynamic level, although different JAK inhibitors achieve overlapping clinical efficacy in rheumatoid arthritis, in vitro enzymatic and whole-blood assays reveal that tofacitinib modulates JAK1/3-dependent cytokines more potently than JAK2/2-dependent pathways, whereas baricitinib and upadacitinib exhibit stronger JAK2 suppression – a profile that may carry differential implications for hematologic safety parameters such as hemoglobin decline [2]. These molecular-level differences preclude direct one-to-one substitution without rigorous re-evaluation of the target product profile.

Tofacitinib Hydrochloride: Quantitative Evidence Differentiating This Salt from Primary Comparators


Higher Aqueous Solubility of Crystalline Tofacitinib Hydrochloride versus Tofacitinib Citrate

Crystalline forms of tofacitinib hydrochloride disclosed in patent CA2881262A1 are asserted to have higher water solubility compared to a crystalline form of tofacitinib citrate [1]. The reference citrate salt demonstrates aqueous solubility of >4 mg/mL at 25 °C ; the hydrochloride salt, while not assigned a precise numerical limit in the patent, is claimed to exceed this value, providing a direct physicochemical advantage for aqueous-based formulation processes. This differential solubility can reduce the need for organic co-solvents or complex enabling technologies during early-stage formulation development.

Salt-form selection Solubility enhancement Solid-state pharmaceutics

JAK Isoform Enzymatic Selectivity Profile of Tofacitinib versus Baricitinib, Upadacitinib, and Filgotinib

In head-to-head enzymatic assays conducted under 1 mmol/L ATP, tofacitinib exhibits balanced nanomolar potency across JAK1 (IC50 = 15 nM), JAK2 (71 nM), and JAK3 (45 nM), and weaker TYK2 inhibition (472 nM), yielding a JAK3/JAK1 selectivity ratio of 3.0 [1]. In contrast, baricitinib is an exceptionally potent JAK1/JAK2 inhibitor (IC50 = 0.78 nM and 2 nM, respectively) with a JAK3/JAK1 ratio of 324, while upadacitinib shows JAK1-biased potency (IC50 = 0.76 nM) with a JAK3/JAK1 ratio of 295. Filgotinib is the most JAK1-selective of the set with a JAK3/JAK1 ratio of 202 [1]. This places tofacitinib as the only agent among these four that delivers near-equivalent cellular suppression of both JAK1- and JAK3-dependent cytokine pathways.

Kinase selectivity JAK-STAT signaling Inhibitor profiling

Whole-Blood Functional Selectivity: Tofacitinib Retains JAK1/3 Potency While Sparing JAK2/2 Signaling Compared to Upadacitinib and Baricitinib

In human whole-blood phosphorylation assays, tofacitinib inhibits the JAK1/3 pathway (IL-2-induced pSTAT5) with an IC50 of 17 nM (95% CI 15–19), comparable to baricitinib (11 nM, 95% CI 8.7–13) and upadacitinib (8 nM, 95% CI 6.5–9.5) [1]. However, against the JAK2/2 pathway (thrombopoietin-induced pSTAT3), tofacitinib is markedly less potent (IC50 = 217 nM; 95% CI 182–258) than either upadacitinib (41 nM) or baricitinib (32 nM), yielding a JAK2/2-to-JAK1/3 potency ratio of 12.8 for tofacitinib versus 5.1 for upadacitinib and 2.9 for baricitinib [1]. Tofacitinib also shows the weakest TYK2 pathway inhibition (IL-12-induced IFN-γ release IC50 = 5059 nM) among the three agents. This profile indicates that at clinically relevant concentrations, tofacitinib achieves substantial JAK1/3 target engagement while largely preserving JAK2/2 signaling, a pattern not replicated by JAK1/JAK2-selective inhibitors.

Whole-blood assay Cytokine signaling Functional selectivity

Bioequivalence Established Between Tofacitinib Free Base and Citrate: Implications for Hydrochloride Salt Bioequivalence Requirements

A randomized crossover study in 36 healthy Korean males demonstrated that tofacitinib free base 5 mg and tofacitinib citrate 8.078 mg (equivalent to tofacitinib 5 mg) are bioequivalent: the 90% confidence intervals for Cmax (0.9144–1.1230) and AUC0–t (1.0245–1.0932) fell within the 0.80–1.25 acceptance range [1]. While this provides a bridging pathway between free base and citrate, no comparable public-domain bioequivalence data exist for tofacitinib hydrochloride versus the reference citrate formulation. Therefore, any development program utilizing hydrochloride must independently establish pharmacokinetic comparability, representing a critical go/no-go step for regulatory submissions.

Salt-form bioequivalence Pharmacokinetics Regulatory bridging

Oral Bioavailability and CYP3A4-Dependent Clearance of Tofacitinib Citrate: Baseline for Hydrochloride Comparison

Tofacitinib administered as the citrate salt achieves an absolute oral bioavailability of 74% in healthy volunteers, with rapid absorption (Tmax ≈ 0.5–1 h) and a short elimination half-life of 3.2 h [1]. Major hepatic clearance (70% of total) is mediated primarily by CYP3A4 with a minor contribution from CYP2C19, resulting in well-characterized drug-drug interaction liability with strong CYP3A4 inhibitors and inducers [1]. Tofacitinib hydrochloride, possessing distinct solid-state and dissolution properties, may exhibit altered in vivo dissolution kinetics that could impact the rate (Cmax) if not the extent (AUC) of absorption; such differences must be experimentally ruled out before assuming bioequivalence.

Oral bioavailability Hepatic clearance Drug-drug interaction

Tofacitinib Hydrochloride: High-Value Research and Industrial Application Scenarios Guided by Evidence


Aqueous-Based GMP Formulation Development Requiring High Solubility Salt

When developing oral solution, suspension, or parenteral prototypes that demand aqueous solubility exceeding 4 mg/mL without organic co-solvents, tofacitinib hydrochloride crystalline forms offer a process advantage over the citrate salt baseline. The patent-claimed higher water solubility [1] translates to reduced excipient complexity and potentially lower cost of goods, making the hydrochloride the preferred salt for early-stage formulation screening where solubility-limited absorption is a concern.

Preclinical Disease Models Requiring Selective JAK1/3 Pathway Inhibition with JAK2 Sparing

In rodent or non-human primate models of autoimmune disease where preservation of thrombopoietin-driven hematopoiesis is critical, tofacitinib hydrochloride provides a JAK2/2-to-JAK1/3 whole-blood IC50 ratio of 12.8, compared to 5.1 for upadacitinib and 2.9 for baricitinib [2]. This relative JAK2 sparing, confirmed by cellular pSTAT assays, makes tofacitinib hydrochloride the compound of choice for proof-of-concept studies aiming to decouple anti-inflammatory efficacy from anemia-related adverse events.

Synthetic Intermediate for Citrate Salt Production with Defined Crystalline Specifications

Tofacitinib hydrochloride crystalline forms characterized by PXRD peaks at 5.7, 13.8, 15.9, 17.2, 18.9, and 21.0 degrees 2-theta (as disclosed in patent CA2881262A1 [1]) provide a robust, analytically tractable intermediate for conversion to tofacitinib citrate active pharmaceutical ingredient (API). The defined crystallinity enables rigorous quality-by-design control, facilitating technology transfer and regulatory filing for generic drug master files.

Pharmacokinetic Bridging Studies for Salt-Form Switch Under Regulatory Frameworks

Organizations pursuing a 505(b)(2) NDA or ANDA pathway that proposes tofacitinib hydrochloride as an alternative salt to the reference citrate formulation must design a bioequivalence bridging study referencing the established free-base-to-citrate bioequivalence framework (Cmax ratio 0.9144–1.1230; AUC0–t ratio 1.0245–1.0932 [3]). Tofacitinib hydrochloride's differentiated solubility profile may necessitate comparative dissolution testing in biorelevant media (FaSSGF, FaSSIF) as a prerequisite to the pivotal BE study, positioning the hydrochloride salt as a development-stage asset requiring dedicated analytical and clinical investment.

Quote Request

Request a Quote for Tofacitinib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.